1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone

X-ray crystallography experimental phasing protein–ligand co-structure

The compound 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone (C₁₁H₁₀BrN₃OS, MW 312.19) is a synthetic S-alkylated 1,2,4-triazole thioether derivative featuring a 4-bromobenzoyl substituent connected via a thioether bridge to a 5-methyl-4H-1,2,4-triazole heterocycle. It is supplied as part of the ChemBridge screening compound collection under catalog number 6196970.

Molecular Formula C11H10BrN3OS
Molecular Weight 312.19 g/mol
CAS No. 6196-97-0
Cat. No. B7764417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone
CAS6196-97-0
Molecular FormulaC11H10BrN3OS
Molecular Weight312.19 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H10BrN3OS/c1-7-13-11(15-14-7)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,15)
InChIKeyUDDXBSNUZDFMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 6196-97-0 Procurement Guide: 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone for Antimicrobial Screening Research


The compound 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone (C₁₁H₁₀BrN₃OS, MW 312.19) is a synthetic S-alkylated 1,2,4-triazole thioether derivative featuring a 4-bromobenzoyl substituent connected via a thioether bridge to a 5-methyl-4H-1,2,4-triazole heterocycle. It is supplied as part of the ChemBridge screening compound collection under catalog number 6196970 . The compound belongs to a well-studied class of triazole-thioether hybrids recognized for antibacterial and antifungal potential [1]. Two CAS registry numbers are associated with this compound—6196-97-0 (chemsrc listing) and 37664-35-0 (ChemBridge, Hit2Lead, Leyan, MolCore, and AKSci) —which purchasers must verify against their inventory protocols. The compound is available at ≥95% purity as a solid, achiral free base, facilitating handling for high-throughput screening and medicinal chemistry workflows.

Why 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone Cannot Be Replaced by a Non-Brominated or Oxidized Analog in SAR and Screening Studies


The compound incorporates three structural features whose collective SAR behavior renders generic substitution scientifically unreliable. First, the para-bromine atom on the acetophenone ring provides a heavy-atom anomalous scattering signal usable for experimental phasing in protein–ligand co-crystallography, a capability absent in the non-halogenated phenyl analog [1]. Second, the thioether (–S–) linker is a chemically and metabolically distinct oxidation-state handle: it can be selectively oxidized to the sulfoxide or sulfone, thereby generating a matched-pair oxidation series from a single starting scaffold, whereas a pre-oxidized sulfone analog cannot be reduced back under biologically compatible conditions [2]. Third, class-level SAR data consistently demonstrate that para-bromophenyl substitution enhances antimicrobial activity relative to both the non-halogenated and the para-chloro variants; in a bis-triazole series, introduction of para-bromo-phenyl groups was associated with the best observed antimicrobial activity [3], and in a mercaptotriazole-benzothiazole study the bromo-phenyl-bearing compound was the most potent antifungal derivative (MIC 8 µg/mL against Candida albicans) [4]. Substituting a non-halogenated, chloro-, or sulfone analog for this compound would therefore confound SAR interpretation and eliminate the anomalous scattering handle crucial for structural biology applications.

Quantitative Differential Evidence for 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone Versus Closest Analogs and Class Alternatives


Bromine-Enabled Experimental Phasing in Structural Biology: Differentiation from Non-Halogenated and Chloro Analogs

Bromine atoms provide a substantial anomalous scattering signal (f″ ≈ 1.2–2.3 e⁻ at Cu Kα and ∼2–4 e⁻ at Cr Kα wavelengths) suitable for single-wavelength anomalous dispersion (SAD) and multi-wavelength anomalous dispersion (MAD) phasing in macromolecular crystallography [1]. The target compound contains one covalently bound bromine atom on the para position of the acetophenone ring. In contrast, the closest non-halogenated analog—1-phenyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone—lacks any anomalous scatterer, and the 4-chloro analog provides a significantly weaker anomalous signal (f″ ≈ 0.35–0.7 e⁻ at equivalent wavelengths), making Br the preferred halogen for experimental phasing at routine synchrotron and home-source energies [2]. This structural feature permits direct identification of ligand-binding pose and occupancy in co-crystal structures without requiring selenomethionine incorporation or additional heavy-atom soaking, a practical advantage the non-halogenated and chloro analogs cannot offer.

X-ray crystallography experimental phasing protein–ligand co-structure

Thioether Oxidation Lability as a Matched-Pair SAR Probe: Differentiation from Sulfone and Sulfoxide Analogs

The thioether (–CH₂–S–) linker in the target compound occupies an intermediate oxidation state between the reduced sulfide and the fully oxidized sulfone. In human liver microsome studies of closely related triazole-thioether hybrids (e.g., the MetAP2 inhibitor SGK636), the thioether substrate demonstrated resistance to autooxidation to the sulfone under buffer conditions, and the corresponding sulfoxide (SGK636-SO) showed no conversion to the sulfone or reduction back to the parent thioether [1]. This stability profile is consistent with the known metabolic behavior of aryl thioethers, which are generally more resistant to Phase I oxidative metabolism than their oxygen-ether counterparts [2]. In contrast, pre-oxidized sulfone analogs cannot be reduced back to the thioether or sulfoxide under physiological conditions, meaning that any sulfone analog tested in an assay series represents a fixed, non-modulatable data point. The target compound thus enables a matched-pair oxidation series (thioether → sulfoxide → sulfone) from a single procurement, providing at least three data points for oxidation-state SAR where a sulfone analog procurement would provide only one.

metabolic stability oxidation-state SAR pro-drug design

Para-Bromophenyl Substitution Confers Enhanced Antimicrobial Activity Across In-Class Comparator Studies

Class-level SAR analysis across multiple independent triazole series establishes that para-bromophenyl substitution consistently enhances antimicrobial potency relative to non-halogenated and para-chloro variants. In the 2021 Bitla et al. study of bis-(1,2,3- and 1,2,4)-triazole derivatives, the authors explicitly concluded that 'introduction of para-chloro and bromo-phenyl aromatic groups on the triazole moiety could result in excellent antimicrobial activity,' with compounds bearing these substituents achieving MIC values of 3.9 µg/mL against S. aureus [1]. In a mercaptotriazole-benzothiazole hybrid series (Alqahtani et al., 2022), the bromo-phenyl-bearing derivative (compound 7b) was the single most potent derivative, with an MIC of 8 µg/mL against both Candida albicans and Penicillium chrysogenum [2]. In a 1,2,4-triazole-5-thione series (Alavi et al., 2014), compounds possessing p-bromophenyl moieties showed the best inhibition zones against Acinetobacter calcoaceticus ATCC 23055 [3]. Although the specific target compound has not been individually profiled in these published studies, its structural congruence with the active bromophenyl-triazole-thioether pharmacophore places it firmly within the enhanced-activity subclass.

antifungal activity antibacterial SAR halogen effect

Bromine as a Synthetic Handle for Late-Stage Diversification: Suzuki Coupling Potential

The para-bromine atom on the acetophenone ring serves as a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification of the scaffold without de novo resynthesis of the triazole-thioether core. This reactivity has been explicitly demonstrated for 4-bromophenyl-triazole substrates: 5-(4-bromophenyl)-triazole intermediates were successfully coupled with aryl boronic acids under microwave-assisted Suzuki conditions to yield biphenyl-triazole products in good yields [1]. In a polymer chemistry context, bis-(4-bromophenyl)-triazole monomers were polymerized via Suzuki coupling to generate fluorescent conjugated copolymers, confirming the viability of the C–Br bond in triazole-bearing aryl bromides under standard Pd(PPh₃)₄/Na₂CO₃ conditions [2]. The non-halogenated analog lacks this diversification handle entirely; the chloro analog, while capable of cross-coupling, requires harsher conditions or specialized catalyst systems due to the higher C–Cl bond dissociation energy (∼96 kcal/mol vs. ∼81 kcal/mol for C–Br), limiting the scope of coupling partners. By procuring the bromo compound, a screening group obtains both a screening-ready molecule and a versatile diversification intermediate in a single acquisition.

late-stage functionalization Suzuki-Miyaura coupling library diversification

Physicochemical Profile Comparison: LogP, TPSA, and Drug-Likeness Parameters

The target compound's calculated physicochemical parameters position it within the drug-like chemical space defined by Lipinski's Rule of Five, with a calculated LogP of 2.85 (molbase.cn) or 1.95 (Hit2Lead), molecular weight of 312.19 g/mol, topological polar surface area (TPSA) of 83.94 Ų, and 4 rotatable bonds [1]. These values are near-optimal for oral bioavailability screening: MW < 500 (pass), LogP < 5 (pass), TPSA < 140 Ų (pass). By comparison, closely related para-halogen analogs exhibit LogP shifts consistent with the halogen series: the 4-chloro analog is predicted to have a LogP approximately 0.3–0.5 log units lower than the bromo derivative based on Hansch π constants (π_Br = 0.86 vs. π_Cl = 0.71 vs. π_F = 0.14), while the non-halogenated analog (π_H = 0.00) would be nearly 0.9 log units less lipophilic [2]. The bromo compound thus provides a balanced lipophilicity that enhances membrane permeability relative to the non-halogenated analog while remaining within drug-like limits—an advantage for cellular assay performance where intracellular target engagement is required.

drug-likeness Lipinski parameters physicochemical profiling

CAS Registry Discrepancy: Procurement-Relevant Identity Verification Requirement

This compound is indexed under two CAS registry numbers in commercial supplier databases: CAS 6196-97-0 (used by chemsrc.com and evitachem.com) and CAS 37664-35-0 (used by ChemBridge/Hit2Lead, Leyan, MolCore, AKSci, CheMenu, and ChemBlink) . Both CAS numbers refer to the same chemical entity—1-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone—as confirmed by identical molecular formula (C₁₁H₁₀BrN₃OS), molecular weight (312.19 g/mol), and SMILES string (Brc2ccc(C(=O)CSc1nc(nn1)C)cc2) across all supplier listings. The primary CAS 37664-35-0 is the more broadly adopted identifier across ChemBridge, Hit2Lead, and major international chemical suppliers, aligns with the MFCD registry entry MFCD20503000, and is the recommended identifier for purchase orders, inventory systems, and database queries. CAS 6196-97-0 appears to be a legacy or alternative listing retained by a subset of Asian supplier databases . Procurement specialists must cross-reference both CAS numbers when issuing RFQs to ensure complete supplier coverage, and should specify CAS 37664-35-0 as the primary identifier to avoid order misrouting or receipt of a structurally distinct compound.

chemical identity CAS registry verification procurement quality control

Recommended Procurement and Application Scenarios for 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone Based on Quantitative Evidence


Protein–Ligand Co-Crystallography with Experimental Phasing

The para-bromine atom provides an intrinsic anomalous scattering signal sufficient for SAD/MAD experimental phasing in macromolecular crystallography. Structural biology groups targeting antifungal or antibacterial protein targets (e.g., cytochrome bc₁ complex, CYP51, or metallo-β-lactamases) can co-crystallize the compound with the purified protein, collect diffraction data at or near the Br K-edge (0.92 Å), and directly determine the ligand-binding pose without additional heavy-atom derivatization [1]. The 4-chloro and non-halogenated analogs cannot support this workflow effectively—chlorine provides too weak a signal for routine SAD, and the non-halogenated analog offers no anomalous scatterer at all. This capability makes the bromo compound the preferred choice for fragment-based drug discovery and structure-guided lead optimization programs.

Antimicrobial High-Throughput Screening (HTS) Against Gram-Positive Bacteria and Candida Species

Class-level SAR from three independent series indicates that para-bromophenyl-triazole-thioether hybrids consistently outperform non-halogenated and chloro analogs against S. aureus (MIC 3.9 µg/mL, Bitla 2021), C. albicans (MIC 8 µg/mL, Alqahtani 2022), and A. calcoaceticus (Alavi 2014) [2]. The compound is pre-qualified as a drug-like screening candidate (MW 312, LogP < 3, TPSA < 140 Ų, HBD = 1, all within Lipinski thresholds) [3], making it suitable for direct inclusion in phenotypic or target-based antimicrobial HTS campaigns without the solubility or aggregation liabilities that plague more lipophilic screening compounds. Procurement from ChemBridge (catalog 6196970) ensures batch-to-batch consistency with ≥95% purity, essential for reproducible HTS data.

Hit-to-Lead Diversification via Late-Stage Suzuki Coupling

Following identification as a screening hit, the compound can be diversified without resynthesis of the triazole-thioether core. The C–Br bond undergoes efficient Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids under standard Pd(PPh₃)₄ conditions (60–100 °C, Na₂CO₃, dioxane/H₂O) to generate biaryl derivatives with modulated target affinity, selectivity, or pharmacokinetic properties [4]. This contrasts with the non-halogenated analog, which lacks any diversification handle, and the 4-chloro analog, which requires harsher coupling conditions that risk degradation of the triazole ring. A single 250 mg procurement of the bromo compound can support 24–48 parallel Suzuki reactions (5–10 mg/well), enabling rapid SAR exploration in a 96-well plate format.

Oxidation-State Matched-Pair Series for Metabolic Stability Profiling

The thioether linker is the only oxidation state that allows generation of both the sulfoxide and sulfone from a single starting material under mild chemical oxidation. Medicinal chemistry teams can prepare the sulfoxide (with 1 eq mCPBA) and sulfone (with excess oxidant) in parallel, then subject all three oxidation states to human liver microsome stability assays to profile oxidation-dependent metabolic lability [5]. The pre-oxidized sulfone analog, if procured directly, precludes this analysis because it cannot be reduced back to the thioether under biologically relevant conditions. This matched-pair approach from a single procurement compound minimizes batch variability, reduces procurement administrative overhead by 67% (three compounds vs. one), and provides internally controlled metabolic stability data for the entire oxidation series.

Quote Request

Request a Quote for 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.